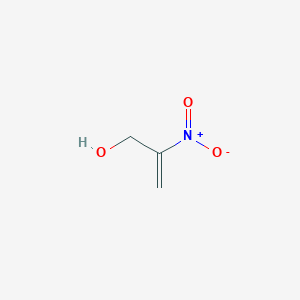

2-Nitroprop-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104313-48-6 |

|---|---|

Molecular Formula |

C3H5NO3 |

Molecular Weight |

103.08 g/mol |

IUPAC Name |

2-nitroprop-2-en-1-ol |

InChI |

InChI=1S/C3H5NO3/c1-3(2-5)4(6)7/h5H,1-2H2 |

InChI Key |

VQRGPUCFCCYRCH-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CO)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nitroprop 2 En 1 Ol and Its Derivatives

Direct Synthetic Routes to 2-Nitroprop-2-en-1-ol and Analogues

Direct synthetic approaches to this compound and its structural relatives primarily leverage the reactivity of nitroalkenes and simple carbonyl compounds. These methods offer efficient pathways to construct the core α,β-unsaturated β-nitroalcohol framework.

Nitroalkylation Strategies Involving Nitroalkenes and Aldehydes (e.g., Formaldehyde)

A key strategy for the synthesis of this compound analogues is the nitroalkylation or hydroxymethylation of nitroalkenes. This transformation, often considered a Morita–Baylis–Hillman type reaction, involves the addition of an aldehyde, such as formaldehyde (B43269), across the activated double bond of a nitroalkene. For instance, aromatic nitroalkenes can react with formaldehyde in the presence of a catalytic system, such as 1H-imidazole and anthranilic acid, to yield the corresponding α-hydroxymethylated α,β-unsaturated nitroalkene. thieme-connect.de This reaction directly installs the critical hydroxymethyl group onto the nitro-activated alkene backbone.

The foundational chemistry for this class of compounds is the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction between a nitronate anion and a carbonyl compound. mdpi.comresearchgate.net This reaction is instrumental in producing β-nitroalcohols, which are direct precursors that can be dehydrated to form nitroalkenes. mdpi.comresearchgate.net The continuous production of simple nitroalkanols from the reaction of nitroalkanes (like nitroethane or 2-nitropropane) with aqueous formaldehyde in the presence of an alkaline catalyst has been developed, highlighting the industrial relevance of this core reaction. google.com For example, the reaction of nitromethane (B149229) with two equivalents of formaldehyde yields 1,3-dihydroxy-2-nitropropane, a saturated precursor to this compound derivatives. sci-hub.se

Several derivatives of this compound have been synthesized and characterized, demonstrating the versatility of these methods.

| Compound Name | Yield | Physical State |

| 2-Nitro-3-phenylprop-2-en-1-ol | 53% | Yellow oil |

| 2-Nitro-3-(4-chlorophenyl)prop-2-en-1-ol | 32% | Pale yellow oil |

| 2-Nitro-3-(4-tolyl)prop-2-en-1-ol | 38% | Yellow solid |

| 2-Nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | 54% | Yellow solid |

| (E)-3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol | 30% | Solid |

| Table 1: Synthesized Derivatives of this compound and their reported yields and physical states. nih.govbrieflands.comthieme-connect.com |

Organocatalytic Approaches for the Formation of α,β-Unsaturated β-Nitroalcohols

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of β-nitroalcohols, which are key intermediates for chiral α,β-unsaturated β-nitroalcohols. mdpi.com Chiral organocatalysts, such as proline derivatives and thioureas, facilitate the enantioselective Henry reaction, affording optically active nitro alcohols. researchgate.netchemrxiv.org These catalysts operate by activating the reactants through the formation of transient chiral intermediates like enamines or by stabilizing transition states through hydrogen bonding. thieme-connect.destudfile.net

For example, chiral secondary amine catalysts have been successfully employed in domino nitro-Michael/Henry reactions to construct complex cyclohexanol (B46403) derivatives with multiple stereocenters from α,β-unsaturated aldehydes and nitroalkanes. mdpi.comresearchgate.net The mechanism involves the initial formation of a chiral iminium ion from the aldehyde and the catalyst, which then directs the subsequent Michael and intramolecular Henry reactions. mdpi.comresearchgate.net Guanidine-based bifunctional catalysts have also been developed for the asymmetric Henry reaction, providing high diastereoselectivities and enantioselectivities for the synthesis of syn-β-nitroalcohols. researchgate.net These organocatalytic methods represent a significant advance, enabling access to enantioenriched building blocks that were previously difficult to obtain.

Indirect Synthesis via Precursor Modification

Indirect synthetic routes to this compound and its derivatives involve the chemical modification of pre-assembled molecular frameworks. These strategies often rely on creating the unsaturated nitro-functionalized core from a saturated precursor or through powerful carbon-carbon bond-forming reactions like metathesis.

Desaturation Strategies from Saturated Nitro Alcohols

A common indirect route to nitroalkenes involves the dehydration or desaturation of saturated nitro alcohols. These precursors are readily available from the Henry reaction. mdpi.com The transformation of the β-nitroalcohol to the corresponding nitroalkene is a crucial step. One method involves the acylation of the hydroxyl group followed by base-induced elimination of the resulting ester. A notable example is the synthesis of 2-nitro-2-propen-1-yl pivalate (B1233124) (NPP), where 1,3-dihydroxy-2-nitropropane is first acylated with pivaloyl chloride, and the subsequent elimination of pivalic acid affords the target nitroalkene. sci-hub.se

In biological systems, the metabolism of nitro-fatty acids demonstrates that the nitroalkene moiety can undergo both saturation to the corresponding nitroalkane and desaturation. researchgate.netnih.gov While not a synthetic method in the traditional sense, this biological transformation highlights the chemical accessibility of the double bond in these systems. The reduction of the nitroalkene double bond is a significant metabolic pathway for nitro-fatty acids in vivo. nih.gov

Alkene Cross-Metathesis in Nitroalkene Synthesis as a Precursor Route

Alkene cross-metathesis has emerged as a powerful and efficient methodology for the synthesis of highly functionalized nitroalkenes. organic-chemistry.orgnih.govacs.org This approach utilizes well-defined catalysts, such as Grubbs' second-generation catalyst, to mediate the reaction between a simple alkene and a nitroalkene, effectively swapping alkylidene fragments. organic-chemistry.orgorganic-chemistry.org This strategy provides straightforward access to substituted nitroalkenes that might be challenging to prepare using other methods. organic-chemistry.orgnih.govacs.org

The reaction has been shown to be tolerant of the nitro group, which does not deactivate the catalyst. acs.org For example, the cross-metathesis of 6-nitrohex-1-ene with tert-butyl acrylate (B77674) proceeds efficiently to form the corresponding α,β-unsaturated ester. organic-chemistry.org This methodology significantly expands the toolbox for creating complex nitroalkene precursors, which can then be further functionalized or used in subsequent reactions. organic-chemistry.orgnih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 5-Nitropent-1-ene | (E)-1,4-dichlorobut-2-ene | Grubbs' 2nd Gen. | (E)-1-chloro-6-nitrohex-2-ene | 81% |

| 5-Nitropent-1-ene | 4-Bromostyrene | Grubbs' 2nd Gen. | (E)-1-(4-bromophenyl)-6-nitrohex-1-ene | 75% |

| 5-Nitropent-1-ene | Methyl acrylate | Grubbs' 2nd Gen. | (E)-Methyl 7-nitrohept-2-enoate | 85% |

| Table 2: Examples of Nitroalkene Synthesis via Cross-Metathesis. acs.org |

Biocatalytic and Stereoselective Synthesis of Chiral Nitro Alcohol Frameworks

Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral nitro alcohols, the essential precursors to chiral nitroalkenes. rsc.orgbohrium.comresearchgate.net Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. chemrxiv.org

Several biocatalytic strategies have been developed for the asymmetric synthesis of β-nitroalcohol stereoisomers. rsc.orgresearchgate.net These include:

Kinetic Resolution (KR): Lipases are commonly used to selectively acylate one enantiomer of a racemic β-nitroalcohol, allowing for the separation of the two enantiomers. However, this method is limited to a theoretical maximum yield of 50%. bohrium.com

Dynamic Kinetic Resolution (DKR): This approach overcomes the 50% yield limitation of KR by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. bohrium.com

Enzyme-Catalyzed Henry Reaction: Hydroxynitrile lyases (HNLs) have been shown to catalyze the asymmetric C-C bond formation in the Henry reaction, producing enantiomerically enriched β-nitroalcohols. bohrium.comresearchgate.net Engineered HNLs have been developed to improve catalytic efficiency and selectivity for this non-natural reaction. bohrium.com

Furthermore, chemoenzymatic cascades that combine organocatalysis and biocatalysis in a one-pot process have been designed to synthesize chiral nitro alcohols. chemrxiv.orgnih.gov For example, a three-step sequence involving a Wittig reaction, an organocatalyzed asymmetric conjugate addition, and a ketoreductase-mediated bioreduction can produce chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. chemrxiv.orgnih.gov These integrated approaches mimic efficient metabolic pathways and reduce waste by eliminating the need for intermediate purification steps. chemrxiv.org

| Biocatalytic Strategy | Enzyme Type | Transformation | Key Feature |

| Kinetic Resolution | Lipase | Racemic β-nitroalcohol → Enantiopure β-nitroalcohol + Acylated enantiomer | Separation of enantiomers; max 50% yield. |

| Dynamic Kinetic Resolution | Lipase + Racemization catalyst | Racemic β-nitroalcohol → Enantiopure product | Overcomes 50% yield limit of KR. |

| Asymmetric Henry Reaction | Hydroxynitrile Lyase (HNL) | Aldehyde + Nitroalkane → Chiral β-nitroalcohol | Direct asymmetric C-C bond formation. |

| Chemoenzymatic Cascade | Ketoreductase (KRED) | Prochiral γ-nitro ketone → Chiral γ-nitro alcohol | Combination of chemical and biological catalysts in one pot. |

| Table 3: Overview of Biocatalytic Strategies for Chiral Nitro Alcohol Synthesis. chemrxiv.orgbohrium.comnih.gov |

Enzymatic and Biocatalyst-Promoted Transformations in Nitro Alcohol Synthesis

The synthesis of chiral β-nitroalcohols is of significant interest as these compounds are versatile building blocks for numerous pharmaceuticals and bioactive molecules. rsc.org Biocatalytic methods have emerged as powerful tools, offering clean and green alternatives to traditional chemical synthesis. rsc.orgalmacgroup.com These approaches primarily fall into two categories: the direct enzyme-catalyzed carbon-carbon bond formation via the Henry (nitroaldol) reaction, and the kinetic resolution of a racemic mixture of nitro alcohols prepared through conventional chemical means. almacgroup.com

Enzymes, particularly lipases, have demonstrated significant utility in the kinetic resolution of nitro alcohols. A chemo-enzymatic protocol has been successfully developed for producing both enantiomers of 2-methyl-2-nitrobut-3-en-1-ol, a compound structurally related to the target molecule. mdpi.com This process involves an initial nitroaldol reaction followed by a lipase-catalyzed resolution. mdpi.com Researchers have found that employing a "low-temperature lipase-catalyzed reaction" is a key strategy for achieving sufficient enantioselectivity in these transformations. mdpi.com

The broader biocatalytic toolbox for synthesizing chiral β-nitroalcohols includes several strategies beyond kinetic resolution, such as dynamic kinetic resolution, asymmetric reduction, and enantioselective epoxide ring-opening, providing access to a wide range of stereoisomers. rsc.org

Table 1: Overview of Biocatalytic Strategies for Chiral β-Nitroalcohol Synthesis This table is interactive. You can sort and filter the data.

| Strategy | Description | Key Enzyme Type | Outcome | Reference |

|---|---|---|---|---|

| Direct Henry Reaction | Enzyme catalyzes the C-C bond formation between a nitroalkane and an aldehyde/ketone. | Oxynitrilase, Aldolase | Enantioenriched β-nitroalcohol | almacgroup.com |

| Kinetic Resolution | One enantiomer of a racemic β-nitroalcohol is selectively transformed (e.g., acylated) by an enzyme, allowing for the separation of the unreacted enantiomer. | Lipase, Protease | Separated enantiopure β-nitroalcohols | almacgroup.commdpi.com |

| Dynamic Kinetic Resolution | Kinetic resolution is combined with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. | Lipase with a racemization catalyst | Single enantiomer of the product in high yield | rsc.org |

| Asymmetric Reduction | Enantioselective reduction of a nitro-ketone to produce a chiral nitro alcohol. | Ketoreductase (KRED) | Enantioenriched β-nitroalcohol | rsc.orgmdpi.com |

| Retro-Henry Reaction | The reverse of the Henry reaction, used for the resolution of specific substrates. | Varies | Enantioselective degradation or formation | rsc.org |

Enantioselective and Diastereoselective Control in the Formation of Chiral Centers

Achieving precise control over the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, particularly for producing bioactive molecules. rsc.org While the direct synthesis of this compound itself may not involve creating a chiral center, its derivatives, such as (E)-3-aryl-2-nitroprop-2-en-1-ol, are valuable substrates in reactions that generate multiple stereocenters with high levels of control. scispace.comresearchgate.net

Organocatalysis has proven to be a highly effective strategy for these transformations. For instance, an organocatalytic asymmetric oxa-Michael reaction has been developed using (E)-3-aryl-2-nitroprop-2-en-1-ol as an O-nucleophile. researchgate.net In this process, a quinine-derived squaramide catalyst facilitates the reaction, resulting in products with excellent diastereomeric ratios and high to excellent enantioselectivities. researchgate.net The bifunctional nature of such catalysts, which possess both acidic and basic sites, is crucial for activating both reaction partners and guiding the stereochemical outcome. researchgate.net These methods enable the construction of complex molecular architectures, such as spirooxindoles containing cyclic acetals, from relatively simple precursors. researchgate.net

Table 2: Examples of Stereoselective Reactions Using this compound Derivatives This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| (E)-3-aryl-2-nitroprop-2-en-1-ol | Alkylidene pyrazolone | Quinine-derived squaramide (10 mol%) | Oxa-Michael adduct | Excellent dr, high to excellent ee | researchgate.net |

Green Chemistry Protocols in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles include the use of renewable feedstocks, catalytic reagents over stoichiometric ones, and safer solvents like water, as well as designing energy-efficient processes. mdpi.combeilstein-journals.org

The synthesis of nitro alcohols and their derivatives can be made significantly more sustainable by adopting these principles. The biocatalytic methods discussed previously are inherently green as they operate under mild conditions (room temperature, neutral pH) in aqueous media. rsc.orgalmacgroup.com

A notable green approach involves coupling biocatalytic oxidation with subsequent organocatalytic cascade reactions in a single flask. chemrxiv.org In one example, an alcohol oxidase enzyme converts a starting alcohol into an aldehyde in an aqueous phosphate (B84403) buffer at pH 7.4. chemrxiv.org This intermediate then undergoes a sequence of organocatalyzed reactions—a Henry reaction to form a nitroalcohol, followed by dehydration to a nitroalkene, and a subsequent Michael addition—to yield a 1,3-dinitroalkane. chemrxiv.org This one-pot process avoids the isolation of intermediates, minimizes solvent waste, and operates at room temperature, embodying several green chemistry ideals. chemrxiv.org This contrasts with traditional methods for dehydrating nitro alcohols, such as using dicyclohexylcarbodiimide (B1669883) (DCC), which is effective but less environmentally benign. researchgate.net

Table 3: Comparison of Synthetic Protocols for Nitroalkene Formation This table is interactive. You can sort and filter the data.

| Feature | Traditional Method (DCC Dehydration) | Green Cascade Protocol | Reference |

|---|---|---|---|

| Solvent | Organic (e.g., Dichloromethane) | Aqueous Buffer | chemrxiv.orgresearchgate.net |

| Temperature | 35°C or higher | Room Temperature | chemrxiv.orgresearchgate.net |

| Process Type | Stepwise (synthesis then dehydration) | One-Pot Cascade | chemrxiv.org |

| Reagents | Dicyclohexylcarbodiimide (DCC), Cu(I)Cl | Enzyme (Alcohol Oxidase), Organocatalyst (Lysine) | chemrxiv.orgresearchgate.net |

| Waste | Stoichiometric byproducts (dicyclohexylurea) | Minimal, H₂O is a byproduct | chemrxiv.orgresearchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Nitroprop 2 En 1 Ol

Mechanistic Pathways of Nitroaldol (Henry) Type Reactions in Unsaturated Systems

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.org This process yields β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.orgencyclopedia.pub The reaction is analogous to the classic aldol (B89426) reaction. wikipedia.org The formation of unsaturated nitro alcohols like 2-nitroprop-2-en-1-ol involves variations of this reaction, typically utilizing unsaturated carbonyl compounds or subsequent elimination reactions.

The mechanism commences with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion. wikipedia.orgencyclopedia.pub This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting β-nitro alkoxide is subsequently protonated, yielding the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible, which has significant implications for reaction design and product stability. wikipedia.orgencyclopedia.pub

The efficiency, yield, and stereoselectivity of the Henry reaction are highly dependent on the choice of catalyst and reaction conditions. A wide array of catalytic systems have been developed to promote this transformation, ranging from simple bases to complex chiral metal catalysts and organocatalysts. mdpi.com

Metal-based catalysts, particularly those involving copper(II) complexes, have been extensively studied for their effectiveness in asymmetric Henry reactions. rsc.orgresearchgate.net For instance, catalysts prepared from copper salts and chiral ligands can facilitate the reaction with high enantioselectivity. rsc.org The choice of counter-ion and additives can further influence the reaction pathway; some systems may favor the formation of the β-nitro alcohol, while others might promote a subsequent dehydration to yield the corresponding nitroalkene. mdpi.com

Organocatalysis has emerged as a powerful strategy for controlling the stereochemical outcome of the Henry reaction. Chiral guanidines, for example, have been shown to catalyze the reaction between aldehydes and nitroalkanes with high syn-diastereoselectivity and enantioselectivity. mdpi.com Similarly, bifunctional catalysts like thiourea (B124793) derivatives can activate both the nucleophile and the electrophile through hydrogen bonding, leading to highly controlled additions. mdpi.com

The reaction conditions, including the base, solvent, and temperature, play a crucial role. While strong bases can be used, they can also promote side reactions or the reverse reaction. organic-chemistry.orgmdpi.com Therefore, milder bases are often preferred. organic-chemistry.org The solvent can also impact reactivity; aqueous media has been shown to be a viable and environmentally friendly option for improving the Henry reaction. organic-chemistry.org

Table 1: Selected Catalytic Systems for the Henry Reaction

| Catalyst Type | Example | Typical Conditions | Key Features |

|---|---|---|---|

| Metal Complex | Copper(II) Acetate with Bis(oxazoline) ligand | Organic solvent (e.g., THF, CH2Cl2) | High enantioselectivity in asymmetric reactions. organic-chemistry.org |

| Metal Complex | Chiral Copper(II) complex with Ag2O | Dichloroethane (DCE), 70 °C | Selectivity can be tuned to favor nitroalkene formation. mdpi.com |

| Organocatalyst | Chiral Guanidine | Various solvents | Provides high syn-diastereoselectivity and enantioselectivity. mdpi.com |

| Organocatalyst | (R,R)-DPEN-Thiourea | Water | Eco-friendly conditions, high enantioselectivity. mdpi.com |

A significant characteristic of the Henry reaction is its reversibility. encyclopedia.pub The reverse process, known as the retro-Henry reaction, involves the cleavage of the β-nitro alcohol back into the starting nitroalkane and carbonyl compound. wikipedia.orgencyclopedia.pub This equilibrium is a critical consideration, as it can limit the yield of the desired product and complicate its isolation. wikipedia.org

The position of the equilibrium is influenced by the reaction conditions and the stability of the substrates and products. The presence of a strong base can significantly promote the retro-Henry reaction. mdpi.com For example, experiments have shown that treating a racemic nitroalcohol with a strong base like potassium tert-butoxide can lead to its complete decomposition back into the corresponding aldehyde. mdpi.com This reversibility is a primary drawback of the reaction, often preventing it from proceeding to completion. wikipedia.org

However, the retro-Henry reaction can also be strategically employed in synthetic sequences. Tandem or cascade reactions have been designed that incorporate a retro-Henry step to generate a new intermediate in situ. rsc.org For instance, an organocatalytic cascade involving a Michael addition, hemiketalization, and a subsequent retro-Henry reaction has been developed to synthesize functionalized 5-nitro-pent-2-enoates. rsc.org Understanding and controlling the factors that govern the Henry/retro-Henry equilibrium is therefore essential for both maximizing the yield of β-nitro alcohols and for designing innovative synthetic methodologies.

Reactivity of the Electron-Deficient Alkene Moiety: Nucleophilic Additions

The carbon-carbon double bond in this compound is part of an α,β-unsaturated nitroalkene system. The powerful electron-withdrawing nature of the nitro group significantly polarizes the π-system, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This electronic feature is the primary driver of the compound's reactivity in nucleophilic addition reactions.

The conjugate addition of nucleophiles to α,β-unsaturated compounds is known as the Michael addition. organic-chemistry.org In the case of α,β-unsaturated nitroalkenes, this 1,4-addition is a highly efficient method for forming carbon-carbon and carbon-heteroatom bonds. encyclopedia.pubmdpi.com The reaction involves the attack of a resonance-stabilized carbanion or other nucleophile on the electron-deficient β-carbon of the nitroalkene. organic-chemistry.org

A wide variety of nucleophiles, known as Michael donors, can participate in this reaction. These include active methylene (B1212753) compounds like malonates, as well as enamines derived from ketones or aldehydes. organic-chemistry.orgmdpi.com The reaction is thermodynamically controlled and is a cornerstone of synthetic organic chemistry. organic-chemistry.org

The development of asymmetric organocatalysis has greatly enhanced the utility of the Michael addition to nitroalkenes. Chiral catalysts, such as proline derivatives or thiourea-based catalysts, can create a chiral environment around the reactants, leading to the formation of products with high enantioselectivity. mdpi.comencyclopedia.pubmdpi.com For example, a primary amine moiety on a catalyst can react with a ketone to form an enamine, which then adds to the nitroalkene in a stereocontrolled manner. mdpi.com The catalyst is often bifunctional, activating the enamine and simultaneously interacting with the nitro group of the Michael acceptor via hydrogen bonding to direct the approach of the nucleophile. mdpi.commdpi.com

Table 2: Examples of Michael Donors for α,β-Unsaturated Nitroalkenes

| Nucleophile Source | Catalyst Example | Resulting Bond Formation |

|---|---|---|

| Aldehydes | (S)-Diphenylprolinol silyl (B83357) ether | Carbon-Carbon encyclopedia.pub |

| Ketones | (R, R)-DPEN-based thiourea | Carbon-Carbon mdpi.com |

| Dithiomalonates | Dihydroquinine-squaramide | Carbon-Carbon encyclopedia.pub |

The electrophilic β-carbon of the α,β-unsaturated nitroalkene system is a key site for strategic carbon-carbon bond formation. mdpi.comencyclopedia.pub This reactivity allows for the construction of complex molecular architectures from simple precursors. The Michael addition provides a reliable method for introducing new carbon substituents at the β-position relative to the nitro group. nih.gov

Organocatalytic methods, in particular, have unlocked new reactivity patterns. Dienamine catalysis, induced by chiral primary amines, can promote vinylogous Michael additions, where the nucleophilic attack occurs at the γ-position of an unsaturated carbonyl compound, adding to the nitroalkene. nih.gov This strategy allows for the creation of multiple stereocenters with high fidelity in a single step. nih.gov

The reaction between aldehydes and α,β-unsaturated nitroalkenes, catalyzed by chiral diamine-thiourea derivatives, exemplifies the precise control achievable in these C-C bond-forming reactions. mdpi.com The catalyst activates the aldehyde by forming an enamine, while the thiourea moiety activates the nitroalkene through hydrogen bonding. mdpi.com This dual activation model facilitates the 1,4-addition, leading to Michael products with excellent diastereoselectivity and enantioselectivity, often in environmentally friendly solvents like water. mdpi.com This specific reactivity makes the nitroalkene moiety a powerful electrophilic partner in the synthesis of a diverse range of chiral molecules. encyclopedia.pubmdpi.com

Allylic Alcohol Reactivity and Transformations

The allylic alcohol group (-CH2OH) in this compound possesses a distinct reactivity profile due to its proximity to the carbon-carbon double bond. wikipedia.org This functional group can undergo transformations typical of primary alcohols, such as oxidation, esterification, and substitution, but its allylic position often influences the course and rate of these reactions. sltchemicals.com

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to convert the alcohol to the corresponding α,β-unsaturated aldehyde, 2-nitropropenal. sltchemicals.com The use of stronger oxidizing agents, such as potassium permanganate (B83412), could lead to the formation of 2-nitropropenoic acid. sltchemicals.com These transformations provide access to other important classes of functionalized molecules.

Substitution: The hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution reactions. For example, reaction with concentrated hydrogen bromide (HBr) would likely protonate the hydroxyl group, which then departs as water. The subsequent attack by a bromide ion would yield an allylic bromide. stackexchange.com This transformation is a common strategy for introducing halogens into allylic systems.

Other Transformations: The allylic alcohol can also participate in other reactions such as esterification with carboxylic acids or their derivatives. Furthermore, under certain catalytic conditions, allylic alcohols can undergo isomerization. sltchemicals.com The presence of the electron-withdrawing nitro group on the double bond significantly influences the electronic properties of the system and can affect the regioselectivity and feasibility of these transformations compared to a simple, unactivated allylic alcohol.

Reactions Involving the Hydroxyl Group (e.g., Protonation, Leaving Group Formation)

The hydroxyl (-OH) group in this compound is a primary determinant of its reactivity, often serving as the initial site of chemical transformation. Like other alcohols, its reactivity can be significantly enhanced by converting the hydroxyl moiety into a better leaving group.

Protonation: In the presence of acid, the lone pair of electrons on the hydroxyl oxygen can be protonated to form a protonated alcohol or an alkyloxonium ion. libretexts.orglibretexts.org This initial step is crucial as it transforms the very poor leaving group, the hydroxide (B78521) ion (OH-), into a much better leaving group, a neutral water molecule (H₂O). libretexts.orgyoutube.compearson.com This conversion facilitates subsequent nucleophilic substitution or elimination reactions. For an allylic alcohol like this compound, protonation and loss of water would lead to the formation of a resonance-stabilized allylic carbocation, although the strong electron-withdrawing effect of the nitro group would destabilize the adjacent carbocation, potentially favoring an SN2 or SN2' mechanism. chegg.com

Leaving Group Formation: Beyond simple protonation, the hydroxyl group can be converted into other excellent leaving groups, such as sulfonates or halides, enabling a broader range of synthetic transformations under non-acidic conditions. This is particularly useful for substrates that may be sensitive to strong acids.

Below is a table summarizing common methods for converting the hydroxyl group into a more effective leaving group.

| Reagent Class | Specific Reagent | Leaving Group Formed | Product |

| Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | 2-Nitroprop-2-en-1-yl tosylate |

| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | 2-Nitroprop-2-en-1-yl mesylate | |

| Trifluoromethanesulfonyl chloride (TfCl) | Triflate (-OTf) | 2-Nitroprop-2-en-1-yl triflate | |

| Thionyl Halides | Thionyl chloride (SOCl₂) | Chloride (-Cl) | 1-Chloro-2-nitroprop-2-ene |

| Phosphorus Halides | Phosphorus tribromide (PBr₃) | Bromide (-Br) | 1-Bromo-2-nitroprop-2-ene |

These transformations are critical for enabling nucleophilic substitution reactions at the allylic carbon. The resulting tosylates, mesylates, and triflates are exceptionally good leaving groups due to the extensive resonance stabilization of the sulfonate anions formed upon their departure.

Interplay of Double Bond and Hydroxyl Group Functionality in Reaction Pathways

The proximate positioning of the hydroxyl group and the nitro-activated double bond in this compound leads to a complex interplay that governs its reaction pathways. The molecule can undergo reactions characteristic of allylic alcohols, but these are significantly modulated by the powerful electron-withdrawing nature of the nitro group.

The conjugated system (O=N-C=C-C-OH) allows for the transmission of electronic effects, influencing the reactivity at multiple sites. For instance, in nucleophilic substitution reactions, attack can occur directly at the carbon bearing the leaving group (SN2) or at the γ-carbon of the double bond, resulting in a shift of the double bond, a process known as an allylic rearrangement or SN2' reaction. wikipedia.org The regiochemical outcome is influenced by steric factors and the electronic properties of the nucleophile and substrate.

Furthermore, the hydroxyl group can act as an internal nucleophile. For example, under basic conditions, the deprotonated hydroxyl group (alkoxide) could potentially attack the electron-deficient double bond in an intramolecular Michael addition, leading to the formation of a cyclic ether. This type of intramolecular cyclization is a key step in many cascade reactions.

Nitronate Intermediates and their Role in Reaction Pathways

Nitronate anions are key intermediates in the chemistry of nitro compounds. wikipedia.org They are typically formed by the deprotonation of the carbon atom alpha to the nitro group. wikipedia.orgwikipedia.org In the context of reactions involving this compound, nitronate intermediates can be generated through the conjugate addition of a nucleophile to the nitroalkene system. thieme-connect.de

Formation and Stability of Nitronate Anions from this compound

A primary route to forming a nitronate intermediate from a nitroalkene like this compound is through the Michael (conjugate) addition of a nucleophile. The nucleophile adds to the β-carbon (the terminal CH₂OH-bearing carbon), and the resulting negative charge is delocalized onto the nitro group, forming a stable nitronate anion. thieme-connect.de

The stability of the nitronate anion is a key feature of its chemistry, arising from resonance delocalization of the negative charge across the C-N-O system. wikipedia.org This delocalization is depicted by two main resonance structures, with the negative charge shared between the α-carbon and the two oxygen atoms of the nitro group. wikipedia.org This inherent stability makes nitronates accessible and persistent intermediates in a variety of synthetic transformations.

Dual Nucleophilic and Electrophilic Character of Nitronates in Synthetic Applications

Nitronate anions exhibit ambident nucleophilicity, meaning they can react with electrophiles at either the α-carbon or the oxygen atoms. nih.gov

Nucleophilic Character: In many reactions, the nitronate acts as a carbon-centered nucleophile, forming a new carbon-carbon bond. This is the basis for classic reactions like the Henry (nitroaldol) reaction and Michael additions. wikipedia.orgresearchgate.net However, O-alkylation can also occur, particularly with hard electrophiles. thieme-connect.de

Electrophilic Character: While inherently nucleophilic, nitronates can be rendered electrophilic through a process known as "umpolung" or reactivity inversion. frontiersin.orgnih.govnih.gov This can be achieved by protonation to form the corresponding nitronic acid (aci-form) or by reaction with activating agents (e.g., silylating or acylating agents). frontiersin.orgthieme-connect.com The activated nitronate can then react with nucleophiles, showcasing its induced electrophilic nature at the α-carbon. nih.govnih.gov

This dual reactivity makes nitronates exceptionally versatile intermediates in organic synthesis.

1,3-Dipolar Cycloaddition Reactions Involving Nitronates for Heterocycle Formation

Nitronates are precursors to nitrones, which are potent 1,3-dipoles used extensively in cycloaddition reactions. chesci.comwikipedia.org A 1,3-dipolar cycloaddition is a concerted pericyclic reaction between a 1,3-dipole (like a nitrone) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. chesci.comwikipedia.org

The process generally involves:

Nitronate Formation: A nitronate is generated, for example, via Michael addition to a nitroalkene.

Nitronic Acid/Ester Formation: The nitronate is protonated or alkylated/silylated on one of the oxygen atoms.

Dehydration/Elimination: Subsequent elimination of water or another small molecule from the nitronic acid/ester generates the nitrone.

Cycloaddition: The in situ-generated nitrone then reacts with a dipolarophile in a [3+2] cycloaddition to yield an isoxazolidine (B1194047) ring. chem-station.com

This reaction is highly valued for its ability to construct complex heterocyclic frameworks with a high degree of stereocontrol in a single step. chem-station.commdpi.com The regioselectivity is governed by frontier molecular orbital (FMO) theory. mdpi.com

| Dipole | Dipolarophile | Product | Reaction Type |

| Nitrone | Alkene | Isoxazolidine | [3+2] Cycloaddition |

| Nitrone | Alkyne | Isoxazoline (B3343090) | [3+2] Cycloaddition |

Domino and Cascade Reactions Initiated by this compound

The multifunctionality of this compound makes it an ideal substrate for initiating domino and cascade reactions. rsc.org These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient and atom-economical. researchgate.net

A plausible cascade sequence initiated by this compound could begin with a Michael addition of a suitable nucleophile. The resulting nitronate intermediate can then participate in a subsequent intramolecular reaction. For example:

Initiation (Michael Addition): A soft nucleophile (e.g., an enolate or an amine) adds to the β-position of the nitroalkene, forming a nitronate intermediate. nih.govfrontiersin.orgresearchgate.net

Propagation (Intramolecular Cyclization): The newly formed nitronate can then act as a nucleophile in an intramolecular fashion. For instance, if the initial nucleophile contains an electrophilic center, the nitronate could attack it. Alternatively, the hydroxyl group of the original molecule could be converted into a leaving group, setting the stage for an intramolecular SN2 reaction by the nitronate.

Termination: The sequence concludes with a final cyclization or protonation step, yielding a complex polycyclic or highly functionalized molecule.

A hypothetical domino reaction is outlined in the table below, demonstrating the potential for complex molecule synthesis starting from this compound.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Michael Addition | This compound + Nucleophile (e.g., Dimethyl malonate) | Adduct with a nitronate intermediate |

| 2 | Intramolecular Cyclization (e.g., Nitro-aldol) | Nitronate intermediate with an internal electrophile | Cyclic nitro-alcohol |

| 3 | Dehydration | Cyclic nitro-alcohol | Cyclic nitroalkene |

Such sequences leverage the inherent reactivity of the starting material to rapidly build molecular complexity, which is a cornerstone of modern synthetic organic chemistry. uniovi.es

Organocatalytic Domino Michael–Hemiacetalization Reactions

Organocatalytic domino reactions, also known as cascade reactions, offer an efficient and atom-economical approach to synthesizing complex molecules from simple precursors in a single operation. mdpi.com The domino Michael–hemiacetalization reaction involving derivatives of this compound, such as 2-hydroxynitrostyrenes, has emerged as a powerful strategy for the asymmetric synthesis of chiral chromans. rsc.orgresearchgate.net Chroman skeletons are prevalent in a wide array of natural products and pharmacologically active compounds.

This transformation is typically initiated by a Michael addition of a nucleophile to an electron-deficient olefin, followed by an intramolecular hemiacetalization. In the context of this compound derivatives, the hydroxyl group acts as the internal nucleophile that attacks the intermediate generated after the initial Michael addition, leading to the formation of the chroman ring.

A key development in this area is the use of bifunctional organocatalysts, such as squaramides, which can activate both the nucleophile and the electrophile simultaneously, thereby controlling the stereochemical outcome of the reaction. For instance, the squaramide-catalyzed domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins has been shown to produce polysubstituted chiral chromans with high enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). rsc.org

The general mechanism for the organocatalytic domino oxa-Michael-nitro-Michael reaction, a variant of the Michael-hemiacetalization, is depicted below:

Activation: The bifunctional organocatalyst (e.g., squaramide) activates the 2-hydroxynitrostyrene through hydrogen bonding.

Michael Addition: The activated nucleophile attacks the trans-β-nitroolefin in a stereocontrolled manner.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular oxa-Michael addition (hemiacetalization) to form the chroman ring.

Protonation and Catalyst Regeneration: A final protonation step yields the product and regenerates the catalyst.

The reaction conditions, including the choice of catalyst, solvent, and temperature, play a crucial role in the efficiency and stereoselectivity of the process.

Table 1: Organocatalytic Domino Michael-Hemiacetalization Reactions for the Synthesis of Chiral Chromans

| Catalyst | Nucleophile | Electrophile | Product | Yield (%) | dr | ee (%) |

| Squaramide | 2-Hydroxynitrostyrene | trans-β-Nitroolefin | Polysubstituted Chiral Chroman | up to 82 | >20:1 | up to 99 |

| Squaramide | Hydroxymaleimide | 2-Hydroxynitrostyrene | Chiral Chroman-fused Pyrrolidinedione | up to 88 | >20:1 | up to 96 |

Data compiled from studies on related domino reactions for chroman synthesis. mdpi.comrsc.org

Intramolecular Cyclization Pathways and Stereochemical Outcomes

The intramolecular cyclization step in these domino reactions is critical for establishing the stereochemistry of the final chroman product. The stereochemical outcome is largely dictated by the geometry of the transition state during the ring-closing process. Organocatalysts play a pivotal role in orchestrating this event by pre-organizing the substrate in a specific conformation that favors the formation of one stereoisomer over others.

In the case of the squaramide-catalyzed reaction of 2-hydroxynitrostyrenes with nitroolefins, the formation of multiple contiguous stereocenters is achieved with high control. rsc.org The catalyst, through a network of hydrogen bonds, holds the Michael adduct in a rigid conformation, facilitating the intramolecular cyclization through a favored transition state. This leads to the observed high diastereoselectivity and enantioselectivity.

Similarly, novel Michael addition/hemiketalization cascade reactions between hydroxymaleimides and 2-hydroxynitrostyrenes have been developed to synthesize chiral ring-fused chromans. mdpi.com These reactions, also catalyzed by squaramide derivatives, yield chiral chroman-fused pyrrolidinediones with three contiguous stereocenters in excellent stereoselectivities. mdpi.com The proposed mechanism suggests that the catalyst activates both the hydroxymaleimide and the 2-hydroxynitrostyrene, facilitating a highly organized transition state for the intramolecular cyclization.

The stereochemical outcomes of these intramolecular cyclizations are a testament to the power of organocatalysis in controlling complex reaction cascades to afford structurally diverse and enantiomerically enriched heterocyclic molecules.

Derivatization and Strategic Synthetic Transformations of 2 Nitroprop 2 En 1 Ol

Conversion of the Nitro Group in 2-Nitroprop-2-en-1-ol

The electron-withdrawing nature of the nitro group activates the double bond for various transformations and can itself be converted into other important nitrogen-containing functional groups. nowgonggirlscollege.co.inscispace.com

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding highly functionalized amino alcohols. These products are valuable in the synthesis of pharmaceuticals and chiral ligands. westlake.edu.cnorganic-chemistry.orgrsc.org Catalytic hydrogenation is the most common and efficient method for this conversion. sioc-journal.cn Various metal catalysts are employed, with the choice of catalyst and reaction conditions influencing the selectivity and yield. nowgonggirlscollege.co.insioc-journal.cn

The primary product of this reduction is 2-(aminomethyl)prop-2-en-1-ol. The reaction proceeds by the addition of hydrogen across the nitro group, typically involving intermediate species like nitroso and hydroxylamine (B1172632) compounds before reaching the final amine. researchgate.net

Table 1: Representative Conditions for the Reduction of Nitroalkenes to Amino Alcohols

| Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Pd/C, Pt, or Raney Nickel | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Primary Amine | nowgonggirlscollege.co.inmasterorganicchemistry.com |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF | Primary Amine | nowgonggirlscollege.co.in |

| Iron (Fe) in Acetic Acid (AcOH) | Acidic medium | Primary Amine | nowgonggirlscollege.co.in |

| Sodium Borohydride (NaBH₄) / Boron Trifluoride Etherate | Tetrahydrofuran (THF) | Primary Amine | cardiff.ac.uk |

Asymmetric hydrogenation techniques, often employing chiral catalysts, can be used to achieve enantiomerically enriched amino alcohol products, which are of significant interest in medicinal chemistry. wikipedia.orgchimia.ch

Beyond reduction to amines, the nitro group of this compound and related nitroalkenes can undergo other interconversions. For instance, partial reduction under specific conditions, such as with stannous chloride, can yield oximes. nowgonggirlscollege.co.in

Another significant transformation is the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone) under basic conditions followed by acidification. slideshare.net While applied more to saturated nitro compounds, this transformation highlights the versatility of the nitro group as a masked carbonyl. The nitro group can also act as a good leaving group in certain annulation and substitution reactions, facilitating the synthesis of various heterocyclic structures. chim.itresearchgate.net

Modification of the Hydroxyl Group

The primary hydroxyl group in this compound is amenable to standard alcohol derivatization reactions, providing another avenue for structural modification.

Esterification of the hydroxyl group can be readily achieved by reacting this compound with carboxylic acids, acid chlorides, or anhydrides, typically under acidic catalysis or in the presence of a coupling agent. google.comchemguide.co.uk This reaction produces the corresponding nitroallyl esters. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through methods like the Williamson ether synthesis. libretexts.orglibretexts.org This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.orgvaia.com Alternatively, acid-catalyzed etherification methods can be employed, particularly for the synthesis of methyl ethers using reagents like 1,2-dimethoxyethane. rsc.org

Table 2: General Strategies for Esterification and Etherification of Alcohols

| Transformation | Reagent Class | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid + Acid Catalyst (e.g., H₂SO₄) | Heating | Ester | chemguide.co.uk |

| Esterification | Acid Chloride or Anhydride | Base (e.g., Pyridine) | Ester | google.com |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Aprotic solvent | Ether (R-O-R') | libretexts.orglibretexts.org |

| Alkoxymercuration-Demercuration | 1. Alkene, Alcohol, Hg(O₂CCF₃)₂ 2. NaBH₄ | Markovnikov addition of alcohol to an alkene | Ether | libretexts.org |

The hydroxyl group of this compound can participate in condensation reactions with aldehydes and ketones. Under acidic catalysis, alcohols add to carbonyls to form hemiacetals as intermediates. libretexts.org These can then react with a second equivalent of alcohol to form a stable acetal (B89532). libretexts.orgmasterorganicchemistry.com When a diol is used, a cyclic acetal is formed. libretexts.org

In the context of this compound and its derivatives, these condensation reactions are particularly powerful. For example, a one-pot Michael-Henry-hemiketalization reaction between a ketone, a nitroalkene, and an aldehyde can lead to highly substituted tetrahydropyrans (THPs). nih.gov The initial Michael addition and subsequent Henry reaction create a nitro-substituted diol system that can then undergo intramolecular condensation to form a cyclic hemiacetal. nih.govscispace.com

Transformations of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitro group. researchgate.net This polarization makes the double bond a prime target for nucleophilic attack and a reactive component in cycloaddition reactions. wikipedia.org

A key reaction is the Michael (or conjugate) addition, where a wide range of nucleophiles (Michael donors) add to the β-carbon of the double bond. wikipedia.orgnumberanalytics.com This reaction is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds. pkusz.edu.cn

Furthermore, the activated double bond of nitroalkenes makes them excellent dienophiles or heterodienes in cycloaddition reactions. scispace.com They readily participate in [3+2] and [4+2] (Diels-Alder) cycloadditions. chim.ituchicago.edulibretexts.org For instance, [3+2] cycloadditions with dipoles like azomethine ylides lead to the formation of five-membered heterocyclic rings, such as substituted pyrrolidines. chim.itresearchgate.net These reactions provide powerful routes to complex cyclic and heterocyclic frameworks from a relatively simple acyclic precursor. researchgate.netthieme-connect.com

Table 3: Common Transformations of the Nitroalkene Double Bond

| Reaction Type | Reagent/Partner | Product Class | Reference |

|---|---|---|---|

| Michael Addition | Enolates, Amines, Thiols, Grignard Reagents | Conjugate Adduct | wikipedia.orgnumberanalytics.compkusz.edu.cn |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Cyclohexene Derivative | scispace.comwikipedia.org |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azides, Nitrones, Azomethine Ylides) | Five-membered Heterocycle | chim.ituchicago.eduresearchgate.net |

| [2+1] Cycloaddition | Carbenes (e.g., Dichlorocarbene) | Cyclopropane Derivative | dntb.gov.ua |

Oxidation Methodologies (e.g., Epoxidation, Dihydroxylation)

The oxidation of this compound and its derivatives can target either the allylic alcohol or the alkene functionality, leading to a variety of valuable products. The electron-deficient nature of the double bond, due to the adjacent nitro group, influences the reactivity and the choice of reagents.

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. For instance, the oxidation of (E)-3-aryl-2-nitroprop-2-enols can be achieved using reagents like Pyridinium (B92312) chlorochromate (PCC) to yield the corresponding aldehyde. nih.gov Electrochemical studies on derivatives such as (2E)-3-(2-furyl)-2-nitroprop-2-en-1-ol and its aryl analogues show that the molecule can be oxidized, likely forming stable conjugated aldehydes which may be further oxidized to carboxylic acids. srce.hr

Epoxidation: The conversion of the alkene in this compound derivatives to an epoxide introduces a reactive three-membered ring, useful for further transformations. Due to the electron-withdrawing nitro group, the double bond is electron-deficient, making nucleophilic epoxidation methods particularly suitable. wikipedia.org The Weitz-Scheffer reaction, which uses hydrogen peroxide under basic conditions, is a classic method for epoxidizing such electron-poor alkenes. wikipedia.org Other systems, such as those employing metal peroxides or polypeptides, can also be used, sometimes achieving high enantioselectivity. wikipedia.org While direct examples on the parent this compound are not detailed, the principles apply, and related structures are known to undergo this transformation to form epoxides with stereocenters. mun.ca

Dihydroxylation: This process converts the alkene into a vicinal diol (a glycol), adding two hydroxyl groups across the double bond. The stereochemical outcome—syn or anti-addition—depends on the chosen method. libretexts.org

Syn-dihydroxylation: This is commonly achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), allows for the enantioselective synthesis of diols from prochiral olefins. organic-chemistry.orgwikipedia.org This method proceeds through a concerted [3+2] cycloaddition to form an osmate ester, which is then hydrolyzed to give the syn-diol. organic-chemistry.org

Anti-dihydroxylation: This pathway can be accomplished in a two-step sequence involving the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

The table below summarizes common oxidation methodologies applicable to the alkene in this compound.

| Transformation | Typical Reagents | Product Type | Stereochemistry | Reference |

| Epoxidation | H₂O₂, base (e.g., NaOH) | Epoxide | Trans (typically) | wikipedia.org |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO2. H₂O | Vicinal Diol | Syn-addition | masterorganicchemistry.comwikipedia.org |

| Syn-Dihydroxylation | Cold, basic KMnO₄ | Vicinal Diol | Syn-addition | libretexts.org |

| Anti-Dihydroxylation | 1. m-CPBA or other peroxy acid2. H₃O⁺ | Vicinal Diol | Anti-addition | libretexts.org |

Halogenation and Related Conversions (e.g., Bromination)

Halogenation introduces one or more halogen atoms (F, Cl, Br, I) into a molecule, which can serve as a handle for subsequent cross-coupling reactions or modify the compound's electronic properties. wikipedia.org For this compound, the primary site for halogenation is the carbon-carbon double bond via an electrophilic addition reaction. wikipedia.org

Bromination: The addition of bromine (Br₂) across the alkene would be expected to proceed via a cyclic bromonium ion intermediate, leading to an anti-addition product, yielding a dibromo derivative. The reactivity is influenced by the electron-withdrawing nature of the nitro group. While this reaction is a standard transformation for alkenes, specific documented successes on this compound can be challenging, with some studies noting difficulties under certain conditions. thieme-connect.comthieme-connect.com However, the halogenation of structurally related nitroalkenes is well-established. For example, 1-aryl-3-nitroprop-2-en-1-ones have been successfully synthesized and subsequently brominated. researchgate.net

The table below outlines potential halogenation reactions for this compound.

| Reaction Type | Reagent | Expected Product | Mechanism | Reference |

| Bromination | Br₂ | 1,2-Dibromo-2-nitropropan-1-ol | Electrophilic Addition | wikipedia.org |

| Chlorination | Cl₂ | 1,2-Dichloro-2-nitropropan-1-ol | Electrophilic Addition | wikipedia.org |

| Halohydrin Formation | NBS, H₂O | Bromohydrin derivative | Electrophilic Addition | wikipedia.org |

Introduction of Diverse Substituents for Molecular Diversification

A key strategy for creating a library of compounds based on the this compound scaffold is to introduce a variety of substituents, particularly at the C3 position. This is commonly achieved through a Henry-Knoevenagel condensation reaction between an aldehyde and a nitroalkane, followed by hydroxymethylation.

A well-established synthetic route involves the reaction of various substituted benzaldehydes with nitromethane (B149229) to form β-nitrostyrenes. brieflands.com These intermediates are then treated with formaldehyde (B43269) in the presence of catalysts like imidazole (B134444) and anthranilic acid to install the hydroxymethyl group, yielding a diverse range of (E)-3-aryl-2-nitroprop-2-en-1-ol derivatives. brieflands.comresearchgate.net This method allows for the introduction of different aryl groups, including those with electron-donating or electron-withdrawing substituents, as well as heterocyclic rings. srce.hrnih.gov

The following table details several derivatives of this compound synthesized for research purposes, highlighting the molecular diversification achieved through this synthetic approach.

| Compound Name | Aryl Substituent | Yield (%) | Physical State | Reference |

| 2-Nitro-3-phenylprop-2-en-1-ol | Phenyl | 53 | Yellow Oil | nih.gov |

| 2-Nitro-3-(4-chlorophenyl)prop-2-en-1-ol | 4-Chlorophenyl | - | Pale Yellow Solid | researchgate.net |

| 2-Nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | 4-Methoxyphenyl | 54 | Yellow Solid | nih.gov |

| (E)-3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol | 4-Fluorophenyl | 30 | Solid | thieme-connect.com |

| (2E)-3-(2-furyl)-2-nitroprop-2-en-1-ol | 2-Furyl | - | - | srce.hr |

| (2E)-3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-en-1-ol | 1,3-benzodioxol-5-yl | - | - | srce.hr |

Strategic Applications of 2 Nitroprop 2 En 1 Ol As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules

The inherent reactivity of 2-nitroprop-2-en-1-ol makes it an invaluable precursor for the assembly of complex organic molecules, finding utility in the total synthesis of natural products and the preparation of fine chemicals.

Role in the Total Synthesis of Natural Products

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various natural compounds. The synthetic strategies developed for related nitroalkenes and nitro alcohols provide a clear blueprint for its potential integration into the synthesis of complex natural products. For instance, the nitro group can be readily transformed into other functional groups such as amines or carbonyls, which are ubiquitous in natural product structures. The allylic alcohol moiety allows for various transformations, including oxidation, reduction, and substitution, further expanding its synthetic utility. The development of methodologies utilizing similar building blocks suggests that this compound holds significant promise as a key intermediate in the stereocontrolled synthesis of polyketides, alkaloids, and other classes of natural products.

Applications in the Synthesis of Fine Chemicals

The application of this compound extends to the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. The compound serves as a valuable starting material for the preparation of various pharmaceuticals, agrochemicals, and specialty polymers. For example, the nitro group is a precursor to the amino group, a key functional group in many active pharmaceutical ingredients. Furthermore, the ability of this compound to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it a suitable building block for creating diverse molecular libraries for drug discovery and materials science.

Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides an efficient entry point to a wide array of heterocyclic systems, including five- and six-membered rings, as well as more complex bicyclic structures.

Formation of Five-Membered Heterocycles (e.g., Isoxazolines, Pyrazoles, Pyrrolidones)

Isoxazolines: The synthesis of isoxazolines, a class of five-membered heterocycles with significant biological activities, can be achieved through various methods involving nitro compounds. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. While direct cycloaddition with this compound is not a standard method, its derivatives can be envisioned to participate in such reactions. For instance, the nitro group can be a precursor to a nitrile oxide functionality. Additionally, isoxazoline (B3343090) N-oxides can be synthesized from nitro compounds and vinyl sulfonium (B1226848) salts, which can then be converted to isoxazolines.

Pyrazoles: Pyrazoles, another important class of five-membered heterocycles, can be synthesized from β-nitro styrene (B11656) derivatives. Although not a direct application of this compound, the structural similarity suggests its potential as a precursor to intermediates suitable for pyrazole (B372694) synthesis. For example, reactions of β-nitro styrenes with diazo compounds can yield pyrazole derivatives.

Pyrrolidones: The pyrrolidine (B122466) ring is a common motif in many natural products and pharmaceuticals. While direct synthesis of pyrrolidones from this compound is not well-established, synthetic strategies involving nitroalkenes as precursors are known. For example, the Barton–Zard synthesis utilizes the reaction of an isocyanoacetate with a nitroalkene to form the pyrrole (B145914) ring, which can be a precursor to pyrrolidones.

| Heterocycle | Synthetic Approach | Precursor from this compound |

| Isoxazolines | 1,3-Dipolar Cycloaddition | Nitrile oxide derivative |

| Pyrazoles | Reaction with diazo compounds | β-Nitro styrene derivative |

| Pyrrolidones | Barton-Zard Synthesis | Nitroalkene derivative |

Synthesis of Six-Membered and Bicyclic Ring Systems (e.g., Tetrahydropyrans, Chromenes, Coumarins, Oxabicyclononanes)

Tetrahydropyrans: The tetrahydropyran (B127337) (THP) ring is a common structural unit in many natural products. The synthesis of tetrahydropyrans often involves Prins cyclization reactions. While direct involvement of this compound in these reactions is not extensively reported, its allylic alcohol functionality makes it a potential substrate for such transformations. For instance, the reaction of homoallylic alcohols with aldehydes or ketones in the presence of an acid catalyst can lead to the formation of the THP ring.

Chromenes and Coumarins: Chromenes and coumarins are important classes of oxygen-containing heterocycles with diverse biological activities. The synthesis of these compounds can be achieved through various methods, including those that could potentially utilize this compound or its derivatives. For example, the synthesis of 3-nitro-2H-chromenes can be accomplished through the reaction of salicylaldehydes with conjugated nitroalkenes. Furthermore, Michael addition reactions involving 4-hydroxycoumarin (B602359) and nitroalkenes can lead to coumarin-chromene hybrid compounds. researchgate.net

Oxabicyclononanes: The synthesis of bicyclic ether systems like oxabicyclononanes often involves intramolecular cyclization reactions. The functional groups present in this compound could be strategically manipulated to create precursors for such intramolecular cyclizations, leading to the formation of these complex bicyclic scaffolds.

| Heterocycle/Ring System | Synthetic Approach | Potential Role of this compound |

| Tetrahydropyrans | Prins Cyclization | As a homoallylic alcohol component |

| Chromenes | Reaction with salicylaldehydes | As a nitroalkene precursor |

| Coumarins | Michael Addition | As a Michael acceptor precursor |

| Oxabicyclononanes | Intramolecular Cyclization | Precursor for cyclization |

Role in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. This compound, with its prochiral center and versatile functional groups, presents significant opportunities for asymmetric transformations.

The nitro group in this compound can act as a powerful activating group for asymmetric reactions. For instance, organocatalyzed asymmetric Michael additions of various nucleophiles to nitroalkenes are well-established methods for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by chiral amines or thioureas, can proceed with high enantioselectivity. The resulting nitroalkanes can then be converted into a variety of other functional groups, preserving the newly created stereocenter.

Furthermore, the allylic alcohol moiety can be a handle for various asymmetric transformations. For example, asymmetric epoxidation of the double bond, followed by regioselective ring-opening, can lead to the formation of chiral diols. Additionally, kinetic resolution of the racemic alcohol can provide access to enantiomerically pure starting material for further synthetic manipulations. The combination of these asymmetric strategies allows for the construction of highly functionalized, chiral molecules from the readily available this compound.

Enantioselective and Diastereoselective Transformations

The inherent chirality and dense functionality of this compound and related nitroallylic alcohols make them valuable substrates for enantioselective and diastereoselective transformations. One of the key strategies to obtain enantiomerically enriched nitroallylic alcohols is through kinetic resolution.

A notable example is the organocatalytic kinetic resolution of racemic secondary nitroallylic alcohols. This process can be achieved in conjunction with the desymmetrization of prochiral cyclic anhydrides. acs.org In a study, a cinchonidine-derived thiourea (B124793) catalyst was employed to facilitate the enantioselective alcoholysis of 3-substituted glutaric anhydrides using racemic nitroallylic alcohols. acs.org This dual-catalysis approach not to only produces hemiesters with high enantioselectivities (up to 99% ee) but also allows for the recovery of the unreacted nitroallylic alcohol with high optical purity (up to 95% ee). acs.org

The success of this kinetic resolution highlights the ability of chiral organocatalysts to differentiate between the two enantiomers of the racemic nitroallylic alcohol, selectively catalyzing the reaction of one enantiomer while leaving the other unreacted. This method provides a practical route to access optically active (S)-nitroallylic alcohols. acs.org

Below is a table summarizing the key findings of this organocatalytic kinetic resolution:

| Catalyst | Substrate (Nitroallylic Alcohol) | Anhydride | Product (Hemiester) Enantiomeric Excess (ee) | Recovered Alcohol Enantiomeric Excess (ee) |

| Cinchonidine-derived thiourea IV | Racemic secondary nitroallylic alcohols | 3-Substituted glutaric anhydrides | Up to 99% | Up to 95% for the (S)-enantiomer |

Catalytic Asymmetric Reactions Utilizing this compound as a Substrate

While direct catalytic asymmetric reactions using this compound as the starting substrate are an emerging area of research, the closely related class of nitroallylic compounds, including nitroallylic acetates and amines, has been successfully employed in a variety of catalytic asymmetric transformations. These reactions demonstrate the potential of the 2-nitropropenyl moiety as a versatile building block in asymmetric synthesis.

One significant advancement is the enantioselective synthesis of chiral 2-nitroallylic amines through a cooperative cation-binding catalysis. nih.gov This method utilizes a chiral oligoethylene glycol (oligoEG) in conjunction with potassium fluoride (B91410) to catalyze the asymmetric aza-Henry-like reaction between nitroalkenes and α-amidosulfones, which serve as imine precursors. nih.gov This process yields a broad range of chiral 2-nitroallylic amines with excellent enantioselectivities, often exceeding 99% ee. nih.gov Although this example starts from a nitroalkene to build the chiral amine, it underscores the amenability of the nitroallyl scaffold to highly stereocontrolled C-N bond formation.

Furthermore, the iridium/acid dual-catalyzed enantioselective aza-ene-type allylic alkylation of nitro ketene (B1206846) aminals with racemic allylic alcohols represents another powerful strategy. acs.org This reaction installs an allyl group at the α-position of the nitro ketene aminals with high efficiency and excellent enantioselectivity (93–99% ee). acs.org This transformation showcases the utility of racemic allylic alcohols, a class to which this compound belongs, in stereoselective C-C bond-forming reactions.

The following table summarizes key catalytic asymmetric reactions involving nitroallylic substrates, illustrating the potential applications for this compound:

| Reaction Type | Catalyst System | Substrates | Product | Key Outcomes |

| Asymmetric aza-Henry-like reaction | Chiral oligoEG / KF | Nitroalkenes and α-amidosulfones | Chiral 2-nitroallylic amines | Excellent enantioselectivities (up to >99% ee) |

| Enantioselective aza-ene-type allylic alkylation | Iridium/Acid dual catalyst | Racemic allylic alcohols and nitro ketene aminals | α-Allylated nitro ketene aminals | High efficiency and excellent enantioselectivities (93–99% ee) |

These examples collectively demonstrate the significant potential of this compound and its derivatives as valuable substrates in the development of novel enantioselective and diastereoselective transformations, paving the way for the efficient synthesis of complex chiral molecules.

Theoretical and Computational Investigations of 2 Nitroprop 2 En 1 Ol Chemistry

Quantum Chemical Approaches to Reactivity and Selectivity

Quantum chemical calculations have become an indispensable tool for analyzing and predicting the outcomes of chemical reactions. researchgate.net These methods allow for the detailed examination of reaction pathways, transition state energies, and the influence of molecular structure on reactivity. researchgate.net In the context of nitroalkenes, these approaches provide fundamental insights into their electrophilic nature and their participation in various transformations.

Molecular Electron Density Theory (MEDT) Studies on Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. ametuniv.ac.in MEDT analyses, often performed using Density Functional Theory (DFT) calculations, provide a powerful means to understand reaction mechanisms by examining the flow of electron density along a reaction pathway. ametuniv.ac.innih.gov

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a workhorse of computational chemistry, widely used to investigate the electronic structure and reactivity of molecules. DFT calculations are instrumental in determining the geometries of reactants, products, and transition states, as well as their relative energies, which helps in elucidating reaction mechanisms.

For reactions involving nitroalkenes, DFT calculations have been pivotal. For example, in the context of [3+2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene (B1295166) and nitrones, DFT calculations at the B3LYP/6-31G(d) level of theory were used to explore the reaction paths. These calculations revealed that the processes are polar and asynchronous, with the initial step being the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitroalkene.

In a study on a domino reaction involving (E)-2-nitro-3-phenylprop-2-en-1-ol, a close derivative of the title compound, computational analysis was used to rationalize the observed stereochemistry. The favored transition state for the initial Michael addition was proposed based on these calculations, illustrating the predictive power of DFT in understanding stereochemical outcomes.

Computational Modeling of Transition States and Reactive Intermediates

The characterization of transition states (TSs) and reactive intermediates is crucial for a complete understanding of a reaction mechanism. Transition states represent the highest energy point along a reaction coordinate, and their structure and energy determine the kinetic feasibility of a reaction. Computational modeling allows for the localization and characterization of these fleeting structures, which are often impossible to observe experimentally.

In the study of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, computational methods successfully identified six possible zwitterionic intermediates on the potential energy surface. nih.govamqo.org The transition states connecting the reactants to these intermediates were located, and Intrinsic Reaction Coordinate (IRC) calculations confirmed that these TSs indeed lead to the corresponding intermediates. amqo.org The analysis of the Hessian matrix, which should have exactly one negative eigenvalue, is a standard procedure to confirm a structure as a true transition state. amqo.org

Prediction of Reaction Pathways and Stereochemical Outcomes

A significant application of computational chemistry is the prediction of viable reaction pathways and the stereochemical outcomes of reactions. researchgate.net By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.

For intramolecular [3+2] cycloaddition reactions, DFT calculations have been employed to explore both endo and exo stereoisomeric pathways. The results indicated that the exo path was both thermodynamically and kinetically preferred, which was consistent with experimental findings. The preference was demonstrated by lower activation energies and more negative Gibbs free energies for the exo pathway.

A computational study on a reaction involving (E)-2-nitro-3-phenylprop-2-en-1-ol helped to rationalize the observed high stereoselectivity. The proposed transition state model explained the facial selectivity of the attack of a nucleophilic enamine onto the nitroalkene, leading to the specific observed product. This predictive capability is invaluable for designing new synthetic methods and catalysts. researchgate.net

Advanced Spectroscopic Characterization Techniques in Research on 2 Nitroprop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the connectivity and spatial relationships of atoms.

The ¹H NMR spectrum of 2-nitroprop-2-en-1-ol is expected to display distinct signals corresponding to its three unique proton environments: the vinyl protons (=CH₂), the methylene (B1212753) protons adjacent to the oxygen atom (-CH₂OH), and the hydroxyl proton (-OH).

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet, and its chemical shift is highly variable depending on solvent, concentration, and temperature. It can range from approximately 1.0 to 5.0 ppm.

Methylene Protons (-CH₂OH): These protons are adjacent to an electronegative oxygen atom and a C=C double bond, which would shift their signal downfield. This signal is anticipated to appear as a singlet around 4.3-4.5 ppm, as allylic coupling to the geminal vinyl protons across four bonds is typically negligible.

Vinyl Protons (=CH₂): The two protons on the terminal end of the double bond are chemically non-equivalent. One is cis to the hydroxymethyl group, and the other is trans. The electron-withdrawing nitro group on the adjacent carbon causes significant deshielding, pushing their chemical shifts further downfield into the 6.0-7.5 ppm region. These two protons would appear as distinct signals, likely as singlets or very finely split doublets due to weak geminal coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | 1.0 - 5.0 | Broad Singlet |

| -CH₂OH | 4.3 - 4.5 | Singlet |

| =CH₂ (cis to -CH₂OH) | 6.0 - 7.5 | Singlet |

| =CH₂ (trans to -CH₂OH) | 6.0 - 7.5 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct carbon signals are expected.

Methylene Carbon (-CH₂OH): This sp³-hybridized carbon is bonded to an oxygen atom, placing its expected chemical shift in the range of 60-65 ppm.

Vinyl Carbon (=CH₂): The terminal sp²-hybridized carbon of the alkene is expected to appear around 125-135 ppm.

Quaternary Vinyl Carbon (C-NO₂): The sp²-hybridized carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded, and its signal is predicted to be in the 145-155 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂OH | 60 - 65 |

| =CH₂ | 125 - 135 |

| =C-NO₂ | 145 - 155 |

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of nuclei. A NOESY experiment on this compound would be expected to show correlations (cross-peaks) between protons that are close in space, even if they are not directly coupled through bonds. A key expected observation would be a cross-peak between the protons of the methylene group (-CH₂OH) and the adjacent vinyl protons (=CH₂), which would confirm their geometric proximity and help to solidify the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation